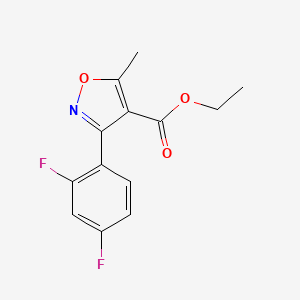

Ethyl 3-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxylate

説明

Ethyl 3-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a difluorophenyl group, a methyl group, and an ethyl ester functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxylate typically involves the following steps:

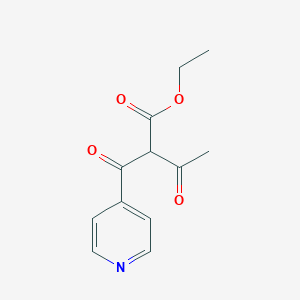

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For instance, ethyl acetoacetate can react with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the isoxazole ring.

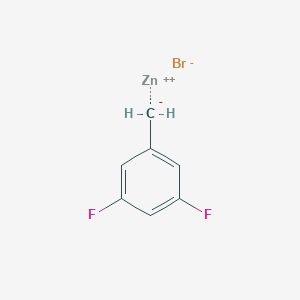

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of 2,4-difluorophenyl with the isoxazole intermediate in the presence of a palladium catalyst and a base.

Esterification: The final step involves esterification to introduce the ethyl ester group, which can be achieved using ethanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more saturated phenyl derivative.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents like bromine or nitronium ions can be used under controlled conditions to achieve substitution.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of more saturated phenyl derivatives.

Substitution: Introduction of halogens, nitro groups, or other electrophiles on the phenyl ring.

Chemistry:

Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

Biological Probes: Due to its structural features, it can be used as a probe in biological studies to investigate enzyme interactions and receptor binding.

Medicine:

Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry:

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of Ethyl 3-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxylate is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity and specificity, while the isoxazole ring can participate in hydrogen bonding and other non-covalent interactions.

類似化合物との比較

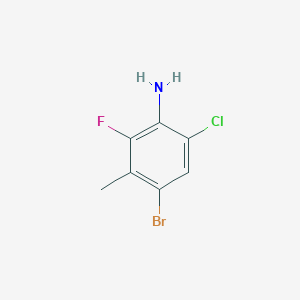

- Ethyl 3-(2,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate

- Ethyl 3-(2,4-dibromophenyl)-5-methylisoxazole-4-carboxylate

- Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate

Comparison:

- Uniqueness: The presence of fluorine atoms in Ethyl 3-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxylate imparts unique electronic properties, such as increased electronegativity and stability, compared to its chlorinated or brominated analogs.

- Reactivity: Fluorinated compounds often exhibit different reactivity patterns due to the strong electron-withdrawing effects of fluorine, which can influence the compound’s behavior in chemical reactions and biological systems.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

特性

分子式 |

C13H11F2NO3 |

|---|---|

分子量 |

267.23 g/mol |

IUPAC名 |

ethyl 3-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C13H11F2NO3/c1-3-18-13(17)11-7(2)19-16-12(11)9-5-4-8(14)6-10(9)15/h4-6H,3H2,1-2H3 |

InChIキー |

DARQWXHLRMNKGJ-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(ON=C1C2=C(C=C(C=C2)F)F)C |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Morpholino-5-nitrobenzo[d]oxazole](/img/structure/B8512125.png)

![Carbamic acid,[3-amino-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-,1,1-dimethylethyl ester](/img/structure/B8512162.png)

![Ethyl imidazo[5,1-b]thiazole-3-carboxylate](/img/structure/B8512223.png)

![Ethyl N-{[(3-iodophenyl)amino]carbonyl}glycinate](/img/structure/B8512228.png)